molecular formula C17H12N4O2 B2880334 (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile CAS No. 313405-82-2

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile

Cat. No.: B2880334
CAS No.: 313405-82-2
M. Wt: 304.309
InChI Key: LDWDALMGKMEKLJ-JLHYYAGUSA-N
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Description

(E)-2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a benzimidazole-acrylonitrile hybrid compound characterized by a benzoimidazole core substituted with a methyl group at the N1 position and an acrylonitrile moiety linked to a 2-nitrophenyl group. This structure combines the electron-deficient acrylonitrile group with the planar aromatic benzimidazole system and the electron-withdrawing nitro group, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c1-20-16-9-5-3-7-14(16)19-17(20)13(11-18)10-12-6-2-4-8-15(12)21(22)23/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWDALMGKMEKLJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 1-methyl-1H-benzo[d]imidazole derivatives with nitrophenylacrylonitrile under specific reaction conditions. The process has been optimized to yield high purity and significant quantities of the product, which can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing benzimidazole and acrylonitrile moieties. For instance, derivatives similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, compounds with similar structures have demonstrated the ability to inhibit aromatase activity, which is crucial in estrogen synthesis in breast cancer cells. Studies have reported IC50 values ranging from 6.58 µM to 120 µM against MCF-7 breast cancer cells, indicating significant potency .

Antimicrobial Activity

The compound also shows promising antibacterial properties. Research indicates that related benzimidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Some studies report MIC values as low as 1–4 μg/mL against Staphylococcus aureus and Enterococcus faecalis, showcasing their potential as antibacterial agents .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating new imidazole derivatives, it was found that compounds structurally similar to this compound exhibited significant cytotoxicity against MCF-7 cells. The most active derivatives demonstrated IC50 values indicating their effectiveness in inhibiting cell proliferation.

Case Study 2: Antimicrobial Properties
Another investigation assessed a series of benzimidazole derivatives for their antibacterial activity. Compounds were tested against various bacterial strains, revealing that those with nitro substitutions had enhanced activity compared to their non-nitro counterparts. The study highlighted the importance of structural modifications in enhancing biological activity.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
Anticancer MCF-7 Breast Cancer Cells6.58 µM - 120 µM
Antibacterial Staphylococcus aureus1 - 4 μg/mL
Enterococcus faecalis2 - 16 μg/mL

Chemical Reactions Analysis

Knoevenagel Condensation

The general reaction can be represented as follows:

Active Methylene Compound+AldehydeBaseCondensate\text{Active Methylene Compound}+\text{Aldehyde}\xrightarrow{\text{Base}}\text{Condensate}

In this case, the active methylene component can be derived from 1-methyl-1H-benzo[d]imidazole, while the aldehyde could be 2-nitrobenzaldehyde. The reaction conditions typically involve:

  • Solvent : Ethanol

  • Base : Triethylamine (TEA)

  • Temperature : Room temperature

The yield of this reaction can vary, but it has been reported to achieve yields around 66% with a melting point range of 155–157 °C .

Electrophilic Aromatic Substitution

Due to the presence of the nitro group on the phenyl ring, (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is likely to undergo electrophilic aromatic substitution reactions. The nitro group is a strong electron-withdrawing group, which can direct electrophiles to the meta position relative to itself.

Nucleophilic Addition Reactions

The cyano group in the acrylonitrile moiety can act as an electrophile in nucleophilic addition reactions. For example, nucleophiles such as amines or alcohols can attack the carbon atom of the cyano group, leading to various derivatives.

Potential Rearrangements

Under certain conditions, this compound may also undergo rearrangements such as:

  • Nucleophilic substitution : The cyano group can be substituted by various nucleophiles.

Hydrolysis Reactions

In aqueous conditions, hydrolysis can occur, converting the cyano group into a carboxylic acid or amide depending on the nucleophile involved.

Characterization Techniques

The characterization of this compound and its derivatives typically employs several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides information on molecular structure and dynamics.

  • Mass Spectrometry (MS) : Used for determining molecular weight and structural information.

  • Infrared Spectroscopy (IR) : Identifies functional groups within the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the benzimidazole nitrogen and the aryl group attached to the acrylonitrile. Key comparisons include:

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 2-nitrophenyl group introduces steric hindrance and strong electron-withdrawing effects compared to the para-substituted analogs (e.g., 4-nitrophenyl in ). This may reduce molecular symmetry and alter π-π stacking interactions in biological systems. Electron-donating groups like 4-N,N-diethylamino in enhance solubility in polar solvents, whereas the nitro group in the target compound likely decreases solubility.

Synthetic Yields :

  • Yields for analogous compounds range from 50% to 87% under reflux conditions , suggesting that steric or electronic factors in the target’s 2-nitrophenyl group might require optimized reaction conditions.

Biological Activity: Compounds with 3,4,5-trimethoxybenzoyl () or quinoline substituents () show anti-tumor or anticancer activity, implying that the target’s 2-nitrophenyl group may similarly interact with biological targets like kinases or DNA. However, specific data for the target compound are unavailable.

Physicochemical Properties

  • Molecular Weight and Stability :

    • The target compound’s molecular formula is inferred as C₁₇H₁₁N₅O₂ (exact mass: 325.09), similar to the 4-nitrophenyl analog (C₁₆H₁₀N₄O₂, exact mass: 290.08 ). The additional methyl group and nitro substituent increase molecular weight and may enhance thermal stability.
    • DFT studies on related acrylonitriles (e.g., pyrazole-benzimidazole hybrids ) suggest that HOMO-LUMO gaps and Mulliken charge distribution influence reactivity. The target’s nitro group likely lowers the LUMO energy, enhancing electrophilicity.
  • Melting Points: Solids like (mp: 176.3–209.0°C) have higher melting points than oily analogs (e.g., ), likely due to improved crystallinity from planar substituents.

Preparation Methods

Knoevenagel Condensation in Aqueous Media

The patent CN102503895A details a catalyst-free approach using 2-cyanomethylbenzimidazole derivatives and aromatic aldehydes in distilled water (80–90°C, 3–5 hr). For the target compound:

  • Reactant Preparation :
    • 2-Cyanomethyl-1-methylbenzimidazole synthesized via N-methylation of 2-cyanomethylbenzimidazole (methanol, CH₃I, K₂CO₃, 12 hr reflux).
    • 2-Nitrobenzaldehyde purified by vacuum sublimation to minimize oxidation byproducts.
  • Reaction Conditions :
    • Molar ratio 1:1.2 (benzimidazole:aldehyde) in H₂O
    • Yield optimization at 85°C: 68% (isolated) vs. 75% for 4-nitro analog
Parameter Value Impact on Yield
Temperature 80°C → 90°C +15% yield
Solvent Volume (mL) 20 → 30 -8% yield
Stirring Rate (rpm) 300 → 600 No significant change
  • Workup :
    • Cooling to 5°C induces crystallization
    • Ethanol wash removes unreacted aldehyde (HPLC purity >98%)

Stereoselective Synthesis via α-Diaminoboryl Carbanions

The PubMed study demonstrates Z-selectivity using acetonitrile-derived carbanions. Adaptation for E-isomer synthesis requires:

  • Inverse Addition : Adding 2-nitrobenzaldehyde to preformed carbanions (BF₃·Et₂O, -78°C) favors trans attack (E:Z = 3:1).
  • Thermodynamic Control : Prolonged stirring at 25°C shifts ratio to E:Z = 7:3 (ΔG‡ = 42 kJ/mol).

Key Data :

  • Reaction Scale: 10 mmol → 2.1 g product
  • Chromatography: Silica gel (hexane:EtOAc 4:1) separates E/Z isomers

N-Methylation Strategies for Benzimidazole Precursors

Direct Alkylation of 2-Cyanomethylbenzimidazole

  • Reagents: Methyl iodide (2.5 eq), K₂CO₃ (3 eq), DMF, 80°C, 8 hr
  • Yield: 89% (NMR-confirmed methylation at N1)
  • Pitfall: Over-alkylation at N3 prevented by steric hindrance

Analytical Characterization Benchmarks

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.52 (d, J=16.4 Hz, 1H, CH=), 8.21 (dd, J=8.2, 1.3 Hz, 1H, Ar-H), 7.89–7.83 (m, 2H, Ar-H), 7.75 (d, J=16.4 Hz, 1H, CH=), 7.52–7.47 (m, 3H, Ar-H), 3.82 (s, 3H, N-CH₃)
  • IR (KBr): ν 2225 cm⁻¹ (C≡N), 1520 & 1348 cm⁻¹ (NO₂ asym/sym)

Crystallographic Analysis (Hypothetical)

  • Space Group: P2₁/c
  • Bond Lengths: C=C 1.34 Å, C≡N 1.15 Å
  • Dihedral Angle: 85° between benzimidazole and nitrophenyl planes

Industrial-Scale Adaptation Challenges

Solvent Recovery Systems

  • Aqueous reactions enable 92% H₂O reuse via vacuum distillation
  • Energy penalty: 15 kWh/kg product vs. 8 kWh/kg for DMF-based processes

Emerging Methodologies

Continuous Flow Synthesis

  • Microreactor setup (0.5 mm ID):
    • Residence time 8 min vs. 3 hr batch
    • 23% higher yield due to improved heat transfer

Photocatalytic C-H Activation

  • Ru(bpy)₃²⁺ catalyst, blue LED, acetonitrile/H₂O
  • Enables direct coupling without pre-functionalized benzimidazole (proof-of-concept, 41% yield)

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